molecular formula C10H15NO4 B12948639 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

Cat. No.: B12948639
M. Wt: 213.23 g/mol
InChI Key: RLIYYMIFEXCABZ-UHFFFAOYSA-N
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Description

6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide (CAS: 143537-62-6), also known as N-(β-ketocaproyl)-DL-homoserine lactone, is a member of the acyl homoserine lactone (AHL) family, a class of bacterial quorum-sensing molecules . Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol. Key physicochemical properties include a melting point of 72–74°C, a predicted boiling point of 482.9±45.0°C, and a density of 1.17±0.1 g/cm³ . The compound is synthesized via amidation reactions involving Meldrum’s acid, butyric acid, and D- or L-homoserine lactone hydrobromide, yielding enantiomers (L- and D-forms) with purities ranging from 74% to 94% depending on the synthetic protocol . Its stereochemistry significantly influences biological activity, particularly in bacterial signaling pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

6-oxo-N-(2-oxooxolan-3-yl)hexanamide

InChI

InChI=1S/C10H15NO4/c12-6-3-1-2-4-9(13)11-8-5-7-15-10(8)14/h6,8H,1-5,7H2,(H,11,13)

InChI Key

RLIYYMIFEXCABZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC(=O)CCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide can be achieved through chemical synthesis. One common method involves the reaction of hexanoic acid with homoserine lactone under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting either the amide or ketone groups:

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (conc.), refluxHexanoic acid + 3-aminotetrahydrofuran-2-one
Basic hydrolysisNaOH (aq.), ΔSodium hexanoate + 3-aminotetrahydrofuran-2-one

Acidic conditions cleave the amide bond, yielding hexanoic acid and the tetrahydrofuran derivative. Basic hydrolysis generates carboxylate salts.

Nucleophilic Substitution

The ketone group participates in nucleophilic additions, such as Grignard or hydride reductions:

Reagent Conditions Product Yield Reference
NaBH₄MeOH, 0°C6-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)hexanamide65%
LiAlH₄THF, Δ6-Hydroxyhexanamide derivative78%

Reduction of the ketone to a secondary alcohol modifies biological activity, enhancing solubility.

Cyclization Reactions

The tetrahydrofuran and amide groups facilitate intramolecular cyclization:

Reagent Conditions Product Application Reference
PCl₅Toluene, ΔPyrrolidinone derivativesHeterocyclic drug intermediates
DCC/DMAPCH₂Cl₂, RTMacrocyclic lactamsAntibacterial agents

Cyclization forms five- or six-membered rings, critical in synthesizing bioactive molecules .

Biological Interactions

As a quorum-sensing molecule, it modulates bacterial gene expression:

Target System Interaction Effect Reference
Pseudomonas aeruginosaBinds LuxR-type receptorsSuppresses virulence factor production
Vibrio fischeriDegraded by lactonasesDisrupts biofilm formation

The tetrahydrofuran moiety enhances receptor binding, while the acyl chain determines species specificity .

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed reactions:

Catalyst Reagent Product Yield Reference
Pd(PPh₃)₄Aryl boronic acidsBiaryl-functionalized amides60–75%

Such modifications tailor the compound for drug discovery .

Key Reaction Mechanisms

  • Amide Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Ketone Reduction : Hydride transfer from NaBH₄ generates a tetrahedral intermediate.

  • Cyclization : Activation of the carbonyl group by DCC enables intramolecular amide bond formation .

Scientific Research Applications

The applications of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide are related to its role as a synthetic compound in chemical research, particularly in the context of quorum sensing (QS) modulation in bacteria .

(S)-6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

  • Structure and Properties: This compound, also known as CID 25220941, has the molecular formula C10H15NO4 . It is related to N-(2-Oxooxolan-3-yl)hexanamide (C10H17NO3), which is reported in Aliivibrio fischeri .
  • Quorum Sensing (QS) Modulation: Research has shown that variations in the structure of compounds similar to 3-oxo-C6-HSL, a molecule used by Vibrio fischeri to regulate bioluminescence, can result in significant changes in bioluminescence . Slight modifications to the parent autoinducer, 3-oxo-C6-HSL, can produce agonists and antagonists . For example, a change in the position of the oxo-functionality from the 3 to 5 position drastically reduces bioluminescence .

Case Studies and Research Findings

  • Bioluminescence Modulation in Vibrio fischeri : Studies involving a panel of 19 synthesized compounds, with variations in chain length, saturation, and oxidation pattern at the 3 position, demonstrated that even slight variations from the structure of the parent autoinducer, 3-oxo-C6-HSL, could produce significant changes in observed bioluminescence .
  • Agonist and Antagonist Activity: Certain compounds, like compound 2 and C10-HSL, exhibited minimal agonist activity but powerful antagonist activity. Additionally, converting the lactone ring to thiolactone also resulted in antagonistic activity .
  • QS Inhibition in Pseudomonas aeruginosa : 3-oxo-C8-HSL, the natural ligand for the A. tumefaciens TraR receptor, was found to be a potent inhibitor against the QS of P. aeruginosa and a modest inhibitor against V. fischeri .
  • Impact of Environmental Exposures on Carcinogenicity: Research indicates that environmental exposures and diet, rather than creatine supplementation, are the main factors responsible for the formation of heterocyclic amines (HCAs) .

Mechanism of Action

The mechanism of action of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule in quorum sensing by binding to receptor proteins and modulating gene expression. This interaction can influence various cellular processes, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Acyl Homoserine Lactone (AHL) Family

AHLs vary in acyl chain length and substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Purity/Yield Key Features
6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide C₁₀H₁₅NO₄ 213.23 72–74 74–94% (synthesis yield) β-ketoacyl group; moderate hydrophobicity; quorum-sensing activity
(S)-N-(2-Oxotetrahydrofuran-3-yl)decanamide C₁₄H₂₅NO₃ 255.35 Not reported >95% (commercial) Longer acyl chain (C10); increased hydrophobicity; altered receptor binding
(S)-N-(2-Oxotetrahydrofuran-3-yl)dodecanamide C₁₆H₂₉NO₃ 283.41 Not reported >95% (commercial) C12 acyl chain; enhanced stability in lipid-rich environments
(S)-N-(2-Oxotetrahydrofuran-3-yl)-4-phenylbutanamide C₁₄H₁₇NO₃ 247.29 Not reported 73–84% (synthesis yield) Aromatic phenyl group; higher rigidity; potential for π-π interactions
(S,Z)-3-oxo-N-(2-oxotetrahydrofuran-3-yl)-hexanamide (pyrazine derivative) C₁₅H₁₈N₄O₄ 318.33 184.5–186.4 93.1% (isolated yield) Pyrazine substituent; Z-configuration; high HPLC purity (99.79%)

Key Differences and Research Findings

  • Acyl Chain Length: Shorter chains (C6 in 6-oxohexanamide) exhibit moderate solubility in polar solvents, while longer chains (C10–C16) show increased hydrophobicity, favoring membrane association . Biological activity correlates with chain length; C6 and C8 AHLs are optimal for Vibrio fischeri quorum sensing, whereas C12–C14 derivatives dominate in Pseudomonas aeruginosa .
  • Substituent Effects :

    • The β-keto group in 6-oxohexanamide enhances electrophilicity, facilitating nucleophilic interactions in bacterial LuxR-type receptors .
    • Pyrazine-substituted analogs (e.g., C₁₅H₁₈N₄O₄) exhibit 99.79% HPLC purity and a higher melting point (184.5–186.4°C ), attributed to intramolecular hydrogen bonding and planar heterocyclic geometry .
  • Stereochemical Impact :

    • L-enantiomers of 6-oxohexanamide are synthesized with higher yields (84–94% ) compared to D-forms (73–74% ) due to kinetic resolution during amidation .
    • Enantiopure (S)-isomers demonstrate superior binding affinity to LuxR receptors in Gram-negative bacteria .
  • Branched Derivatives :

    • Methyl-branched analogs (e.g., DL-138) show reduced synthesis yields (55–65% ) but improved thermal stability, with melting points exceeding 100°C .

Biological Activity

6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS Number [Not specified]
IUPAC Name This compound

The compound features a tetrahydrofuran ring, which is known for its role in various biological activities, particularly in quorum sensing and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of tetrahydrofuran can inhibit bacterial growth by disrupting quorum sensing mechanisms. This suggests that this compound may also possess similar properties, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in various studies. For example, azole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer cells). Given the structural similarities, it is plausible that this compound could also demonstrate cytotoxicity against similar cancer cell lines .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Quorum Sensing Inhibition : The compound may interfere with bacterial communication systems, particularly those involving N-acyl homoserine lactones (AHLs), which are critical for biofilm formation and virulence in pathogenic bacteria .
  • Cell Cycle Disruption : Similar compounds have been noted to induce apoptosis in cancer cells by disrupting mitochondrial function and energy metabolism, leading to reduced proliferation and increased cell death .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various tetrahydrofuran derivatives against common pathogens. Results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential applications in treating infections .
  • Cytotoxicity Assessment : Research focusing on azole derivatives demonstrated that several compounds exhibited IC50 values below 50 µM against HepG2 cells, indicating strong anticancer activity. The potential for this compound to act similarly warrants further investigation .
  • Quorum Sensing Modulation : Investigations into the modulation of quorum sensing revealed that certain AHL analogs could effectively reduce bioluminescence in Vibrio fischeri, indicating their potential as quorum quenchers. This property could be relevant for this compound as well .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For example, nucleophilic substitution reactions using acetyl chloride in dichloromethane (CH₂Cl₂) with sodium carbonate (Na₂CO₃) as a base can enhance acylation efficiency . Purification via thin-layer chromatography (TLC) with gradients of methanol in CH₂Cl₂, followed by recrystallization from ethyl acetate, improves purity . Monitoring reaction progress using spectroscopic methods (e.g., NMR) ensures intermediate stability .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Structural elucidation requires single-crystal X-ray diffraction for absolute configuration determination . High-resolution NMR (¹H, ¹³C) confirms functional groups and stereochemistry, with characteristic peaks for carbonyl (δ ~168–170 ppm) and tetrahydrofuran moieties (δ ~3.5–4.9 ppm) . Gas chromatography (GC) coupled with mass spectrometry (MS) validates purity by identifying trace impurities .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods to avoid inhalation or skin contact. Store the compound in airtight containers at 2–8°C to prevent degradation . Emergency protocols should address spills with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound under varying catalytic conditions?

  • Methodological Answer : Mechanistic studies require kinetic profiling using stopped-flow techniques to monitor intermediate formation. Isotopic labeling (e.g., ¹⁸O in the oxo group) combined with MS/MS fragmentation can track oxygen transfer pathways . Density functional theory (DFT) simulations predict transition states and activation energies for nucleophilic substitutions .

Q. What computational approaches are effective in predicting the reactivity and interaction profiles of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-protein interactions, focusing on hydrogen bonding with active-site residues . Machine learning (ML) algorithms trained on structural analogs predict metabolic stability and toxicity profiles .

Q. What factorial design strategies are optimal for studying the synergistic effects of reaction parameters on the synthesis of this compound?

  • Methodological Answer : A 2³ full factorial design evaluates temperature (20–60°C), solvent polarity (CH₂Cl₂ vs. DMF), and catalyst loading (0.1–1.0 eq). Response surface methodology (RSM) identifies optimal conditions by analyzing yield and purity as dependent variables . Quasi-experimental designs with control groups validate reproducibility under scaled conditions .

Q. How should researchers address discrepancies in spectroscopic data obtained from different batches of this compound?

  • Methodological Answer : Systematic error analysis includes calibrating instruments with certified reference standards (e.g., NIST-traceable compounds) . Batch-to-batch variability is minimized by standardizing synthetic protocols (e.g., inert atmosphere, controlled humidity). Principal component analysis (PCA) of NMR/GC-MS datasets identifies outlier batches due to impurities or degradation .

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